2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide
Description
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is a coumarin-acetamide hybrid compound synthesized via the amide Smiles rearrangement or by coupling 7-amino-4-methyl-2H-chromen-2-one with substituted phenylacetyl chlorides . The compound features a 4-methylcoumarin core linked via an ether-oxygen to an acetamide group substituted with a phenyl ring (Figure 1). Its synthesis is optimized for high yield (96%) under mild conditions, as demonstrated in studies using triethylamine as a base and dichloromethane as a solvent . Pharmacologically, derivatives of this scaffold exhibit anti-inflammatory activity, with the parent compound serving as a precursor for further structural modifications to enhance bioactivity .
Properties
CAS No. |
303122-37-4 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO4/c1-12-9-18(21)23-16-10-14(7-8-15(12)16)22-11-17(20)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
GMOKLAOGYNDSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with N-phenylacetamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and coumarin rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
Antioxidant Activity
Research indicates that coumarin derivatives possess significant antioxidant properties. The mechanism involves scavenging free radicals and modulating oxidative stress-related signaling pathways, which can be beneficial in preventing cellular damage associated with various diseases.
Anticancer Potential
Studies have demonstrated that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide exhibits cytotoxic effects against multiple cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, making it a candidate for further development as an anticancer agent.
Drug Development
The synthesis of this compound has been explored for its potential as a lead compound in drug discovery. Its structural analogs have shown promise in targeting various biological pathways involved in disease progression.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that it could inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.
Research Findings and Case Studies
Case Study: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar coumarin derivatives, finding that modifications to the coumarin structure significantly enhanced their efficacy against oxidative stress markers.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, leading to the inhibition of DNA synthesis and cell proliferation. Additionally, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Structural Features: This chloro-substituted analog replaces the acetamide hydrogen at the α-position with a chlorine atom, enhancing metabolic stability through halogenation . Synthesis: Synthesized via reaction of 7-amino-4-methylcoumarin with (±)-2-chloro-2-phenylacetyl chloride in dichloromethane, achieving 90% yield . Pharmacological Activity: Demonstrates superior in vitro anti-inflammatory activity (IC₅₀ = 12.3 µM) compared to ibuprofen (IC₅₀ = 18.5 µM), attributed to the electron-withdrawing chlorine atom improving receptor binding . Key Data:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₅ClNO₃ | |
| Melting Point | 225–226°C | |
| UV λmax (MeOH) | 240, 322, 350 nm | |
| HRMS [M+H]⁺ | 328.0733 (∆m = −0.61 ppm) |
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Structural Features: The phenyl ring is substituted with a chlorine atom at the ortho-position, altering steric and electronic properties compared to the parent compound . Synthesis: Prepared similarly via coupling of 7-amino-4-methylcoumarin with 2-chlorophenylacetyl chloride. No explicit yield or activity data are reported in the provided evidence .
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide
Thiazolidinone and Hydrazinyl-Oxoacetamide Derivatives
Structural Features: Replace the phenylacetamide group with thiazolidinone (e.g., 3a-l) or hydrazinyl-oxoacetamide moieties (e.g., 8a-o), diversifying hydrogen-bonding and steric profiles . Synthesis:
- Thiazolidinones: Synthesized by refluxing coumarin-acetohydrazides with mercaptoacetic acid and ZnCl₂ in 1,4-dioxane .
- Hydrazinyl-Oxoacetamides: Formed via hydrazide intermediates treated with substituted arylidene groups . Pharmacological Data: Limited activity data are provided, though such modifications are hypothesized to target enzymes like HIV-1 reverse transcriptase or antimicrobial pathways .
Table 2: Spectroscopic Data Comparison
Biological Activity
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 339.37 g/mol. Its structure includes a coumarin moiety, which is linked to a phenylacetamide group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies have shown that it exhibits significant AChE inhibitory activity, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research has indicated that derivatives of coumarin, including this compound, possess antimicrobial properties. In particular, studies have demonstrated that it exhibits:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 62.5 to 100 μg/mL against these pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- Inhibition of Albumin Denaturation : The compound demonstrated significant inhibition of albumin denaturation induced by heat, suggesting potential anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related coumarin compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Synthesis and Evaluation | Identified potent AChE inhibitors among substituted coumarins with IC50 values as low as 13.5 nM for the most active derivative. |
| Antimicrobial Studies | Reported moderate to excellent antibacterial activity against various strains, highlighting the potential for therapeutic applications in infectious diseases. |
| Anti-inflammatory Assessment | Showed significant inhibition of albumin denaturation, indicating potential use in inflammatory conditions. |
Chemical Reactions Analysis
General Approach
The compound is synthesized via amide bond formation between a coumarin derivative and a phenylacetamide moiety. Key steps include:
-
Coumarin activation : The 4-methyl-2-oxo-2H-chromen-7-yl group is typically activated via alkylation (e.g., using α-bromo ethylacetate in acetone with K₂CO₃) to form an ethyl ester intermediate .
-
Hydrazide formation : Hydrolysis of the ester with hydrazine hydrate produces a hydrazide, which undergoes cyclization with substituted aromatic aldehydes .
-
Amide coupling : Reaction with sodium azide in DMF introduces the tetrazole group, followed by substitution with phenylacetamide derivatives .
Reaction Mechanism
The compound’s reactivity is governed by:
-
Amide bond formation : Nucleophilic acyl substitution between the coumarin’s ether oxygen and phenylacetamide chloride .
-
Electrophilic carbonyl : Reactivity with nucleophiles (e.g., hydrazine) due to the amide’s carbonyl group.
-
Coumarin’s electron-rich oxygen : Facilitates alkylation and subsequent substitution reactions .
Spectral Data (Adapted from )
| Parameter | Value |
|---|---|
| 1H NMR (DMSO-d₆, ppm) | δ 10.14 (s, NH), 7.73 (d, aromatic), 6.24 (d, coumarin CH), 4.85 (s, CH₂) |
| 13C NMR (DMSO-d₆, ppm) | δ 165.8 (amide carbonyl), 160.9 (coumarin carbonyl) |
| FTIR (cm⁻¹) | 3364 (NH stretch), 1700 (amide C=O), 1673 (coumarin C=O) |
| HRMS (m/z) | [M]⁺ calcd 309.1001, found 309.0994 |
Biological Interactions
The compound exhibits anti-inflammatory activity through:
Q & A
Basic: What are the optimal reaction conditions for synthesizing derivatives of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide?
Answer:
Synthesis often involves refluxing precursor compounds (e.g., 2-chloro-N-phenylacetamides) with nucleophilic agents like sodium azide in toluene:water (8:2) at elevated temperatures (5–7 hours). Solvent selection and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to NaN₃) are critical for yield optimization. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), and purification steps (e.g., recrystallization in ethanol or ethyl acetate extraction) are essential to isolate solid products . For hydrazide derivatives, condensation with aldehydes/ketones in methanol/chloroform (1:1) under acidic conditions (acetic acid catalyst) yields Schiff bases with >90% efficiency .
Basic: Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?
Answer:
- IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O) bonds (~1250 cm⁻¹).
- ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and acetamide protons (δ 3.5–4.0 ppm).
- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns (e.g., loss of CO or CH₃ groups).
Single-crystal XRD is recommended for resolving structural ambiguities, particularly hydrogen bonding networks in solid-state derivatives .
Advanced: How can derivatization strategies enhance the biological activity of this scaffold?
Answer:
Introducing hydrazide moieties (e.g., via condensation with 3-chlorobenzaldehyde) or alkyl/aryl substitutions on the phenyl ring can modulate bioactivity. For example:
- Schiff base derivatives (e.g., CHH 4) exhibit improved antimicrobial or anticancer properties due to enhanced electron-withdrawing effects .
- Coumarin-palmitamide hybrids (e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl)palmitamide) show potential in lipid-mediated cellular uptake studies .
Structure-activity relationship (SAR) studies should prioritize substituent effects on solubility and target binding .
Advanced: What computational methods are effective in predicting reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates. For example:
- ICReDD’s integrated approach combines computational modeling with experimental validation to optimize conditions (e.g., solvent polarity, catalyst selection) .
- Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets like COVID-19 protease, guiding rational design .
Data Contradiction: How to resolve discrepancies in reported yields for similar derivatives?
Answer:
Yield variations often arise from:
- Solvent polarity : Methanol/chloroform mixtures favor imine formation (~91% yield), while acetic acid alone may reduce efficiency (~69%) due to side reactions .
- Substituent steric effects : Bulky groups (e.g., 4-chlorophenyl) hinder nucleophilic attack, requiring longer reaction times.
Validate protocols via controlled replicates and HPLC purity assays .
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Answer:
- MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity.
- Apoptosis markers : Caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining).
- DNA intercalation studies (UV-vis titration or ethidium bromide displacement) for coumarin derivatives .
Basic: How does solvent choice impact the synthesis of hydrazide derivatives?
Answer:
- Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may complicate purification.
- Methanol/chloroform mixtures stabilize Schiff base intermediates via hydrogen bonding, improving crystallinity .
- Ethanol is preferred for recrystallization due to low toxicity and compatibility with acetamide solubility .
Advanced: What techniques minimize byproduct formation during azide substitution reactions?
Answer:
- Slow reagent addition to control exothermic reactions.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance NaN₃ solubility in biphasic systems.
- Post-reaction quenching with ice prevents diazo byproducts .
Methodological Gap: How to apply green chemistry principles to this compound’s synthesis?
Answer:
- Replace toluene with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
- Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 5 hours) and energy consumption.
- Enzymatic catalysis (e.g., lipases) for amide bond formation, avoiding harsh acids .
Advanced: What structural modifications improve pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
